molecular formula C15H29NSi B153634 N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine CAS No. 125542-04-3

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

Cat. No.: B153634
CAS No.: 125542-04-3
M. Wt: 251.48 g/mol
InChI Key: ZXPSQIUMSOPNIA-UHFFFAOYSA-N
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Description

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine is a complex organosilicon compound with the molecular formula C15H29NSi and a molecular weight of 251.48 g/mol. This compound is characterized by its intricate structure, which includes a silicon atom bonded to a cyclopentadienyl ring and a tert-butyl group.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of the cyclopentadienyl complex followed by the introduction of the tert-butyl group. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the replacement of the silicon atom with other groups, using reagents like Grignard reagents.

Major Products Formed:

  • Oxidation Products: Oxidation typically results in the formation of siloxanes or silicates.

  • Reduction Products: Reduction can lead to the formation of various silicon hydrides.

  • Substitution Products: Substitution reactions can produce a range of organosilicon compounds with different functional groups.

Scientific Research Applications

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine has several scientific research applications:

  • Biology: The compound can be employed in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

  • Industry: The compound is used in the production of advanced materials, including silicon-based polymers and coatings.

Comparison with Similar Compounds

  • N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)germanamine: Similar structure but with a germanium atom instead of silicon.

  • N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)stannanamine: Similar structure but with a tin atom instead of silicon.

Uniqueness: N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine is unique due to its specific combination of functional groups and the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its germanium and tin analogs.

Properties

IUPAC Name

N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPSQIUMSOPNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393399
Record name N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine
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Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125542-04-3
Record name N-(1,1-Dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silanamine, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)
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Synthesis routes and methods

Procedure details

2,3,4,5-tetramethylcyclopenta-2,4-diene (3.67 g, 30 mmol) was added into a flask containing tetrahydrofuran (100 mL), n-butyl lithium (12 mL) was added in droplets thereto at 0° C., and the reaction temperature was gradually increased to room temperature so that the reaction was carried out for 8 hours. This solution was cooled to −78° C., dichloromethylsilane (3.87g, 30 mmol) was slowly added in droplets thereto, and then the reaction was carried out for 12 hours. After the reaction, the volatile material was removed, and the resultant product was extracted with hexane (100 mL), after which the volatile material was removed, thereby obtaining as pale yellow oil 5.5 g of (chloro) (dimethyl) (2,3,4,5-tetramethylcyclopentadienyl)silane. The (chloro)(dimethyl)(2,3,4,5-tetramethylcyclopentadienyl)silane thus obtained was dissolved in tetrahydrofuran (100 mL) without additional purification, after which lithium tert-butylamide (2.02 g) was added in droplets thereto at 0° C. and the reaction was carried out at room temperature for 2 hours. After the reaction, the volatile material was removed, and the resultant product was extracted with hexane (100 mL), thus obtaining as pale yellow oil 6.09 g (yield 81%) of (tert-butylamino) (2,3,4,5-tetramethylcyclopenta-2,4-dienyl)dimethylsilane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium tert-butylamide
Quantity
2.02 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

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